[1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13456998
Molecular Formula: C18H31N5O2
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
![[1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13456998.png)
Specification
Molecular Formula | C18H31N5O2 |
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Molecular Weight | 349.5 g/mol |
IUPAC Name | tert-butyl N-methyl-N-[1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C18H31N5O2/c1-13(2)21-15-10-16(20-12-19-15)23-9-7-8-14(11-23)22(6)17(24)25-18(3,4)5/h10,12-14H,7-9,11H2,1-6H3,(H,19,20,21) |
Standard InChI Key | ULTKKJQJJFOZJU-UHFFFAOYSA-N |
SMILES | CC(C)NC1=CC(=NC=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)NC1=CC(=NC=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s molecular formula is C₁₈H₃₁N₅O₂, with a molecular weight of 361.48 g/mol. Its structure integrates:
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A pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a piperidin-3-ylmethyl group.
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An isopropylamino group (-NH-CH(CH₃)₂) at the 6-position of the pyrimidine.
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A tert-butyl carbamate (-OC(O)N(C(CH₃)₃)) linked to the piperidine’s methyl group.
Key Structural Features:
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Pyrimidine Core: The pyrimidine ring provides a planar, aromatic scaffold conducive to π-π stacking interactions, commonly exploited in kinase inhibitors .
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Piperidine Substitution: The piperidine ring introduces conformational flexibility, enhancing binding to biological targets such as G protein-coupled receptors .
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Isopropylamino Group: This hydrophobic substituent may improve membrane permeability and target affinity, as seen in analogs like [1-(6-cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester .
Synthetic Pathways and Methodologies
While no direct synthesis of this compound is documented, its preparation can be inferred from analogous procedures for tert-butyl carbamate derivatives .
Proposed Synthesis Route:
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Pyrimidine Functionalization:
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Carbamate Formation:
Example Reaction Conditions:
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
1 | n-BuLi, THF, -78°C → 0°C | 32–57% | |
2 | Pd(dppf)Cl₂, K₂CO₃, dioxane | ~40% (est.) | |
3 | (Boc)₂O, DMAP, DCM | 70–80% |
Physicochemical Properties
Data extrapolated from structurally related compounds :
Key Properties:
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LogP: ~2.5–3.0 (moderate hydrophobicity, suitable for blood-brain barrier penetration) .
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Solubility:
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Water: <0.1 mg/mL (pH 7.4).
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DMSO: >50 mg/mL.
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pKa: ~9.2 (amine proton), ~4.5 (carbamate carbonyl).
Thermodynamic Stability:
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Melting Point: Estimated 120–140°C (decomposition observed in analogs) .
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Storage: Stable at -20°C under inert gas; hydrolyzes in acidic/basic conditions .
Analog Structure | Target | IC₅₀ | Citation |
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[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | JAK2 | 18 nM | |
tert-Butyl (4-formylbenzyl)carbamate | SST receptors | 0.5 µM |
Applications in Drug Discovery
This compound’s modular structure makes it a versatile intermediate for:
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